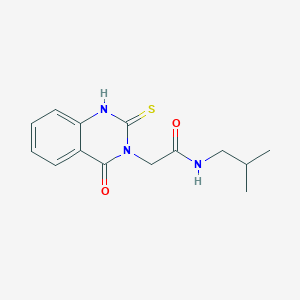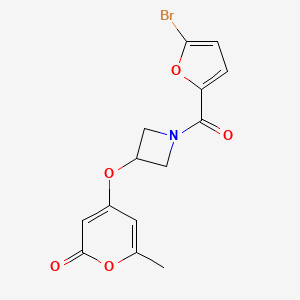
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as BFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFAP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one's mechanism of action is not fully understood, but studies have suggested that it can inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the activity of Nrf2, a protein that regulates the expression of genes involved in the antioxidant response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells.
実験室実験の利点と制限
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has a unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One possible direction is to study its potential applications in the treatment of cancer. Studies have suggested that this compound can inhibit the growth of cancer cells, and more research is needed to determine its effectiveness in vivo. Another possible direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, and to optimize its synthesis and purification methods.
合成法
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using different methods, including the reaction of 5-bromofuran-2-carboxylic acid with 3-azido-1-propanol, followed by the reaction with 6-methyl-2H-pyran-2-one. Another method involves the reaction of 5-bromofuran-2-carbonyl chloride with azetidine-3-ol, followed by the reaction with 6-methyl-2H-pyran-2-one. These methods have been optimized to yield high purity and yield of this compound.
科学的研究の応用
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. This compound has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-8-4-9(5-13(17)19-8)20-10-6-16(7-10)14(18)11-2-3-12(15)21-11/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDKXJEBOXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone](/img/structure/B2456186.png)
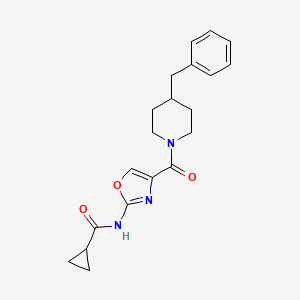
![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)
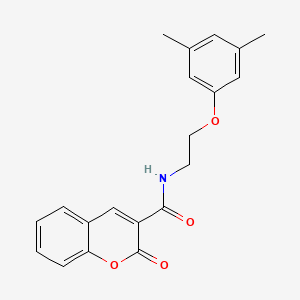

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2456193.png)
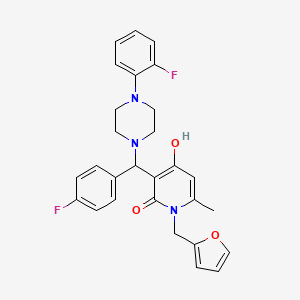
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)

